molecular formula C11H14BrNO2 B7807777 2-(3-Bromophenoxy)-N-isopropylacetamide

2-(3-Bromophenoxy)-N-isopropylacetamide

Cat. No. B7807777
M. Wt: 272.14 g/mol
InChI Key: HPSWIBILDRGLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenoxy)-N-isopropylacetamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis

Research indicates that phenoxy ring-substituted isopropyl phenylcyanoacrylates, closely related to 2-(3-Bromophenoxy)-N-isopropylacetamide, have been synthesized and copolymerized with styrene. These acrylates show potential in the development of novel polymers with specific characteristics, such as different thermal decomposition patterns and specific structural properties (Whelpley et al., 2022).

Electrocatalysis and Sensor Development

A study on a ferrocene-derivative compound synthesized with a similar structure demonstrated its application in constructing modified-graphene paste electrodes. These electrodes show potential for the electro-oxidation of various compounds, indicating that similar bromophenoxy compounds could be used in sensor development and electrocatalysis applications (Tajik et al., 2014).

Antimicrobial Applications

In the field of antimicrobial research, derivatives of bromophenoxy compounds have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests that 2-(3-Bromophenoxy)-N-isopropylacetamide could potentially be modified for similar antimicrobial applications (Fuloria et al., 2014).

Interaction with Cytochrome P-450

Research into similar compounds, such as 2-allyl-2-isopropylacetamide, has shown interactions with cytochrome P-450 in liver microsomes. This suggests potential research applications in studying drug interactions and metabolic pathways (Sweeney & Rothwell, 1973).

Glutathione-Linked Metabolism

Studies have also explored the glutathione-linked metabolism of related compounds, indicating a potential area of research for 2-(3-Bromophenoxy)-N-isopropylacetamide in understanding its metabolic pathways and interactions (Edwards et al., 1978).

Catalytic Site Probing

The use of similar compounds as catalytic site-specific probes for cytochrome P-450 suggests another potential application area. Investigating how 2-(3-Bromophenoxy)-N-isopropylacetamide interacts with enzymes could provide insights into enzyme mechanisms and drug development (Smith, 1981).

properties

IUPAC Name

2-(3-bromophenoxy)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8(2)13-11(14)7-15-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSWIBILDRGLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenoxy)-N-(propan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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